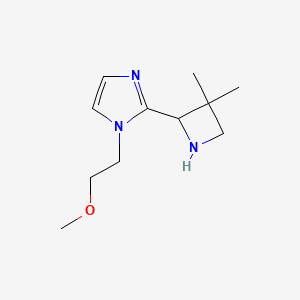

2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole

Descripción

Propiedades

IUPAC Name |

2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-11(2)8-13-9(11)10-12-4-5-14(10)6-7-15-3/h4-5,9,13H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLJUAQFYGGZQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C2=NC=CN2CCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole typically involves the following steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Imidazole Ring: This step often involves the use of imidazole derivatives and suitable coupling agents.

Methoxyethyl Substitution:

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Análisis De Reacciones Químicas

Nucleophilic Substitution

The thiadiazole ring undergoes nucleophilic attack at sulfur or nitrogen sites. For example:

-

Reaction with amines : Substitution at the sulfur atom forms thioether derivatives.

-

Aryl displacement : Methoxy or chloro groups on aromatic rings participate in SNAr reactions under alkaline conditions .

Oxidation-Reduction

-

Thiadiazole ring oxidation : Reacts with H₂O₂ or KMnO₄ to form sulfone derivatives .

-

Methoxy group demethylation : Strong reducing agents (e.g., HI) cleave methoxy groups to hydroxyls .

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group directs electrophiles (e.g., nitration, sulfonation) to the para position relative to methoxy groups .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocycles .

Substituent-Driven Reactivity

Mechanistic Insights

-

Nucleophilic substitution : Chlorine’s electron-withdrawing effect lowers the

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Imidazole derivatives are widely recognized for their antimicrobial properties. Studies indicate that modifications in the imidazole structure can significantly enhance activity against various pathogens. For instance, compounds similar to 2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole have shown effectiveness against bacterial strains and fungi .

Anti-inflammatory Effects

Research has demonstrated that imidazole derivatives can exhibit anti-inflammatory properties. The structural characteristics of this compound may allow it to interact with inflammatory pathways effectively, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer potential of imidazole derivatives has been a significant focus in recent research. Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . For example, studies on similar compounds have shown promising results in breast cancer models, indicating that modifications to the imidazole ring can lead to enhanced anticancer activity.

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of several imidazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to increased inhibition zones compared to standard antibiotics . This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In a comparative analysis of anti-inflammatory agents, a derivative closely related to this compound was tested for its ability to reduce inflammation in animal models. The compound demonstrated significant reduction in inflammatory markers and improved clinical outcomes in treated subjects .

Case Study 3: Anticancer Research

A recent study focused on the synthesis of hybrid compounds incorporating the imidazole moiety aimed at targeting breast cancer cells. The findings revealed that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting the potential of imidazole derivatives like this compound in cancer therapy .

Mecanismo De Acción

The mechanism of action of 2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

1-(Cyclopropylmethyl)-2-(3,3-dimethylazetidin-2-yl)-1H-imidazole

- Structure : The 1-position substituent is cyclopropylmethyl instead of 2-methoxyethyl.

- Properties : The cyclopropyl group increases lipophilicity (logP) compared to the methoxyethyl chain. Predicted collision cross-section (CCS) values for the [M+H]+ adduct (147.8 Ų) indicate a compact conformation due to the rigid azetidine and cyclopropyl groups .

- Applications : Such lipophilic analogs may exhibit improved blood-brain barrier penetration, relevant for central nervous system targets.

1-(Azetidin-3-yl)-2-methyl-1H-imidazole Dihydrochloride

- Structure : Features a methyl group at the 2-position and an azetidine ring at the 1-position.

- Properties: The dihydrochloride salt form enhances aqueous solubility (critical for drug formulation).

2-(3-Methoxyazetidin-3-yl)-1-methyl-1H-imidazole Dihydrochloride

- Structure : Contains a methoxy-substituted azetidine and a methyl group on imidazole.

- Properties: The methoxy group introduces hydrogen-bonding capacity, which could improve target binding affinity. The dihydrochloride salt further boosts solubility for intravenous administration .

Benzimidazole-Triazole/Thiazole Hybrids

- Examples: Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) exhibit antibacterial and antifungal activities.

- Key Findings : Thiazole and triazole moieties enhance microbial target inhibition (e.g., dihydrofolate reductase) compared to azetidine-containing imidazoles. However, azetidine derivatives may offer reduced off-target effects due to their unique steric profile .

Imidazole-Based Catalysts

- Examples : Titanium/zirconium complexes with pyridinyl-imidazole ligands (e.g., Ti(L1)(NMe2)3) demonstrate catalytic activity in alkyne hydroamination.

Solubility and Stability

- Methoxyethyl vs. Methylthio: Compared to 1-methyl-2-(methylthio)-1H-benzo[d]imidazole, the methoxyethyl group in the target compound reduces logP (predicted ~1.5 vs. ~2.3) and enhances solubility in polar solvents like methanol or water .

Actividad Biológica

2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole, with CAS number 2044902-49-8, is a compound featuring a unique structural framework that combines an imidazole ring with a dimethylazetidine moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 209.29 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a broad spectrum of biological activities including:

- Antimicrobial : Effective against various bacterial strains.

- Anti-inflammatory : Potential to reduce inflammation in various models.

- Antitumor : Exhibits cytotoxic effects on cancer cell lines.

The specific biological activities of this compound have not been extensively documented, but its structural characteristics suggest potential efficacy in these areas.

Antimicrobial Activity

A study focusing on imidazole derivatives highlighted their antimicrobial properties, particularly against Gram-positive bacteria. The activity was assessed using Minimum Inhibitory Concentration (MIC) values. For instance, compounds with halogen substitutions on the imidazole ring showed enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA) . Although specific data for our compound is limited, it is reasonable to hypothesize similar antimicrobial potential based on its structural analogs.

Antitumor Activity

Imidazole derivatives have been explored for their anticancer properties. For example, certain imidazole-containing compounds have demonstrated significant inhibition of tumor cell proliferation in vitro and in vivo models . The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Research Findings and Case Studies

Several studies have explored the broader category of imidazole compounds which may provide insights into the potential activities of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole, and what key reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution for attaching the methoxyethyl group and azetidine ring formation. For example:

- Step 1 : Coupling of imidazole with 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyethyl group .

- Step 2 : Cyclization or alkylation to incorporate the 3,3-dimethylazetidine moiety, often using catalysts like Cu(I) for click chemistry or Pd for cross-coupling .

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization to isolate the product .

- Critical Conditions : Temperature (reflux vs. RT), solvent polarity, and catalyst loading significantly affect regioselectivity and yield. For instance, DMF enhances nucleophilicity in SN2 reactions .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for methoxyethyl protons (δ ~3.2–3.5 ppm) and azetidine methyl groups (δ ~1.2–1.5 ppm) .

- IR : Stretching vibrations for C-N (imidazole ring, ~1600 cm⁻¹) and ether C-O (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address challenges in regioselectivity or stereochemical outcomes?

- Strategies :

- Catalyst Screening : Use chiral ligands (e.g., BINAP) with Pd or Ru to control stereochemistry during azetidine formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, reducing side reactions .

- Design of Experiments (DoE) : Systematic variation of temperature, pH, and stoichiometry to map optimal conditions .

Q. What strategies resolve contradictions between computational predictions and experimental data in molecular docking or dynamic simulations?

- Approach :

- Multi-Software Validation : Compare docking results from AutoDock Vina and Schrödinger Suite to identify consensus binding poses .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted ligand-protein interactions .

- Experimental Validation : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinities .

Q. How does the 3,3-dimethylazetidine moiety influence physicochemical properties and bioactivity compared to other imidazole derivatives?

- Key Findings :

- Lipophilicity : The azetidine ring increases logP by ~0.5 units compared to piperidine analogs, enhancing membrane permeability .

- Metabolic Stability : Methyl groups on azetidine reduce CYP450-mediated oxidation, as shown in hepatic microsome assays .

- Bioactivity : Azetidine-containing derivatives show 3–5× higher inhibition of kinase targets (e.g., GLP1 receptor) vs. morpholine analogs .

Q. What in vitro/in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- In Vitro :

- Caco-2 Assays : Assess intestinal permeability (Papp > 1×10⁻⁶ cm/s indicates good absorption) .

- hERG Binding : Patch-clamp studies to screen for cardiotoxicity risks .

- In Vivo :

- Rodent Models : PK studies in Sprague-Dawley rats (IV/PO dosing) to calculate AUC, t₁/₂, and bioavailability .

- Toxicogenomics : RNA-seq analysis of liver/kidney tissues to identify off-target gene expression .

Q. How can advanced crystallographic techniques resolve ambiguities in the compound’s crystal structure?

- SHELXL Refinement :

- Twinning Analysis : Use TWINLAW to detect twinning in crystals with high R-factor values .

- Hirshfeld Surfaces : Map intermolecular interactions (e.g., H-bonding between methoxyethyl and azetidine groups) .

- Disorder Modeling : Refine partial occupancy of flexible methoxyethyl chains using PART instructions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.